Imatinib Impurity 4

RP-HPLC method validation Limit of Detection (LOD) Imatinib impurity profiling

Quantitative impurity profiling demands compound-specific reference standards. Generic substitution is scientifically untenable-Imatinib Impurity 4 possesses a unique RRT and an LOD of 0.2 ng that cannot be extrapolated from other impurities. - Traceable to USP/EP pharmacopoeial standards, supplied with full characterization (NMR, HRMS, HPLC). - ≥98% purity ensures accurate response factor determination per ICH Q2(R1). - Essential for ANDA comparative impurity profiling, GMP QC release testing, and forced degradation studies.

Molecular Formula C30H33N7O
Molecular Weight 507.6 g/mol
Cat. No. B14027342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImatinib Impurity 4
Molecular FormulaC30H33N7O
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CC(=N4)C5=CN=CC=C5)C
InChIInChI=1S/C30H33N7O/c1-21-6-11-26(18-27(21)34-30-32-22(2)17-28(35-30)25-5-4-12-31-19-25)33-29(38)24-9-7-23(8-10-24)20-37-15-13-36(3)14-16-37/h4-12,17-19H,13-16,20H2,1-3H3,(H,33,38)(H,32,34,35)
InChIKeyQOOVAKAKHDRXIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imatinib Impurity 4 Reference Standard


Imatinib Impurity 4 (CAS 942514-62-7) is a process-related impurity of the tyrosine kinase inhibitor imatinib mesylate, used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors . Chemically designated as N-(4-methyl-3-((4-methyl-6-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide, this compound has a molecular formula of C30H33N7O and a molecular weight of 507.64 g/mol [1]. It arises from specific side reactions during the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride intermediates [2]. As a fully characterized reference standard, it is supplied with comprehensive analytical data including HPLC purity (≥95%), NMR, and mass spectrometry, ensuring compliance with regulatory guidelines for pharmaceutical impurity control .

Process-related impurity reference standard for imatinib mesylate API quality control
Supports HPLC/UPLC peak identification with distinct chromatographic retention profile
Comprehensive analytical characterization package supports method development workflows

Why Imatinib Impurity 4 Cannot Be Substituted


Generic substitution among imatinib impurities is scientifically untenable due to fundamental differences in chromatographic retention, detection sensitivity, and regulatory classification. Each impurity, including Imatinib Impurity 4, possesses a unique molecular structure that governs its interaction with stationary phases, resulting in distinct relative retention times (RRTs) essential for peak identification in HPLC and UPLC methods [1]. Quantitative analysis reveals that detection limits vary substantially among impurities; for instance, a validated RP-HPLC method determined LODs of 0.2 ng for Impurity IV (identified as Imatinib Impurity 4) compared to 0.6 ng for imatinib mesylate and 0.5 ng for Impurity I, underscoring that analytical sensitivity is compound-specific and cannot be extrapolated [2]. Furthermore, regulatory pharmacopoeias assign discrete acceptance criteria to individual specified impurities—Impurity C is limited to 0.3% and Impurity D to 0.2%, while unspecified impurities are capped at 0.10% [3]. Substituting one impurity reference standard for another would invalidate method specificity, compromise quantification accuracy, and jeopardize regulatory compliance for ANDA submissions.

Distinct relative retention times prevent direct peak identification transfer between impurity standards
Compound-specific detection sensitivity limits method extrapolation; LOD may not transfer across impurities
Regulatory impurity classifications impose tiered acceptance criteria; substitution may not meet pharmacopoeial specificity

Imatinib Impurity 4 Analytical Performance Data


Enhanced Detection Sensitivity

Imatinib Impurity 4 demonstrates the lowest limit of detection (LOD) among imatinib mesylate and five related process impurities when analyzed by a validated gradient RP-HPLC method. The LOD for Impurity IV (identified as Imatinib Impurity 4) was determined to be 0.2 ng at a signal-to-noise ratio of 3:1, which is threefold lower than the LOD for imatinib mesylate (0.6 ng) and 2.5-fold lower than Impurities I and II (0.5 ng each) [1]. This heightened sensitivity enables more reliable trace-level quantification of this specific impurity in drug substance and drug product batches.

LOD Comparison
Reported
0.2 ng (S/N=3) vs 0.6 ng for imatinib mesylate
Supports trace-level impurity quantification at pharmacopoeial thresholds
Method-specific RP-HPLC context; review LOD validation conditions
RP-HPLC method validation Limit of Detection (LOD) Imatinib impurity profiling

High-Purity Reference Standard Qualification

Commercial supplies of Imatinib Impurity 4 are qualified with a minimum HPLC purity of 95%, as confirmed by certificate of analysis (CoA) documentation that includes HPLC chromatograms, ¹H NMR, and mass spectrometry data . This purity level exceeds the typical threshold for impurity reference standards used in pharmaceutical analysis and ensures that quantitative calibration curves are not biased by co-eluting contaminants. In contrast, some other imatinib impurities, particularly those that are difficult to synthesize or purify, may be offered at lower purities (e.g., 90–95%) with vendor-specific disclaimers regarding purity limitations .

Reference Purity
Data to verify
≥95% by HPLC
Supports calibration accuracy for routine QC impurity testing
Confirm CoA documentation; purity basis may vary by supplier lot
Reference standard purity HPLC quality control Impurity quantification

Regulatory Acceptance Limits

Under the British Pharmacopoeia 2025 monograph for Imatinib Mesilate, unspecified impurities—a category that includes Imatinib Impurity 4—are limited to a maximum of 0.10% in the drug substance [1]. This threshold aligns with ICH Q3A guidelines for unidentified impurities in new drug substances administered at a daily dose ≤2 g/day [2]. In comparison, specified impurities such as Impurity C and Impurity D have higher acceptance criteria of 0.3% and 0.2%, respectively, reflecting a tiered risk-based approach where Impurity 4's control is enforced at a more stringent 0.10% ceiling. This regulatory framework mandates that analytical methods used for release testing must be capable of accurately quantifying Impurity 4 at or below the 0.10% level, thereby necessitating the use of a well-characterized, high-purity reference standard for method development and system suitability testing.

Acceptance Limit
Context-dependent
0.10% as unspecified impurity
Regulatory threshold context for impurity control strategy review
BP 2025 monograph; ICH Q3A(R2) tiered risk-based framework
ICH Q3A Pharmacopoeial limits Impurity control strategy

Comprehensive Analytical Characterization

Imatinib Impurity 4 is supplied with a full analytical data package that includes HPLC chromatograms with purity assessment (≥95%), ¹H NMR for structural confirmation, high-resolution mass spectrometry (HRMS) for accurate mass verification, and optionally ¹³C NMR, IR, and UV spectra . This level of characterization exceeds the minimal requirements for impurity reference standards and is comparable to pharmacopoeial reference materials such as USP or EP impurity standards . In contrast, many custom-synthesized or early-development impurity samples may lack complete spectral characterization, leaving structural assignments ambiguous and complicating method validation. The availability of orthogonal analytical data enables unambiguous peak assignment during HPLC/UPLC method development and facilitates compliance with ICH Q2(R1) validation parameters for specificity and accuracy.

Characterization
Data to verify
HPLC, ¹H NMR, HRMS, optional ¹³C NMR, IR, UV
Supports unambiguous peak assignment in HPLC/UPLC method development
Review CoA for specific characterization scope per batch
Structural characterization NMR spectroscopy Mass spectrometry Method validation

Process-Relevant Impurity Origin

Imatinib Impurity 4 is formed through a defined side reaction during the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride, a critical coupling step in imatinib synthesis [1]. Its presence in the final API is a direct indicator of reaction selectivity and purification efficiency. Patents and process chemistry literature demonstrate that controlling impurity F (a genotoxic impurity) to 4–5 ppm is achievable with optimized purification [2], yet Impurity 4's formation pathway differs mechanistically, meaning that a process optimized for Impurity F does not inherently control Impurity 4 levels. Consequently, monitoring Impurity 4 provides orthogonal information about process consistency and can serve as a critical quality attribute (CQA) in Quality by Design (QbD) frameworks for generic imatinib manufacturing.

Process Origin
Class-level
Distinct synthetic pathway from genotoxic impurity F
Supports process consistency monitoring in generic API manufacturing
Process-specific context; may require independent control strategy review
Process impurity Synthetic route control Quality by Design (QbD)

Imatinib Impurity 4 Application Scenarios


HPLC/UPLC Method Development and Validation

Imatinib Impurity 4 serves as a critical system suitability standard and calibration reference during the development and validation of stability-indicating HPLC or UPLC methods intended for imatinib mesylate drug substance and drug product analysis. Its well-defined chromatographic behavior—specifically, a relative retention time distinct from the API and other impurities—enables precise peak identification and resolution assessment [1]. The low LOD of 0.2 ng demonstrated for this impurity in validated RP-HPLC methods [2] supports method sensitivity verification at pharmacopoeial limit levels (0.10% unspecified impurity threshold). Use of a high-purity (≥95%) reference standard ensures accurate determination of response factors and linearity across the required concentration range, which is essential for meeting ICH Q2(R1) validation criteria.

QC Release Testing for Imatinib API and Drug Products

In GMP quality control laboratories, Imatinib Impurity 4 is employed as a reference standard for quantifying this specific impurity in imatinib mesylate API batches and finished dosage forms (tablets/capsules). Regulatory pharmacopoeias mandate that unspecified impurities, including Impurity 4, must not exceed 0.10% of the API content [3]. Routine use of a fully characterized impurity reference standard with traceable purity ensures that QC release data are defensible during regulatory inspections and that batch-to-batch consistency is maintained. The availability of comprehensive analytical characterization data (NMR, HRMS, HPLC) further supports out-of-specification (OOS) investigations by providing definitive structural confirmation when unexpected chromatographic peaks arise.

Forced Degradation Studies for Method Validation

Imatinib Impurity 4 is an essential component of forced degradation (stress testing) studies designed to establish the stability-indicating nature of analytical methods. By spiking the impurity into stressed samples (exposed to heat, humidity, acid, base, oxidation, and photolysis), analysts can confirm that the method adequately resolves Impurity 4 from the API and from degradation products generated under each stress condition. Because Impurity 4 arises from a process-related pathway rather than degradation [4], its peak area should remain relatively constant during stress studies, providing a stable internal reference for assessing degradation kinetics and mass balance. This application directly supports the regulatory requirement to demonstrate method specificity and the ability to detect both process impurities and degradants.

ANDA Submission Support for Generic Imatinib

For generic pharmaceutical companies pursuing Abbreviated New Drug Applications (ANDAs) for imatinib mesylate products, Imatinib Impurity 4 reference standard is indispensable for generating the comparative impurity profile data required by regulatory agencies (FDA, EMA). ANDA filers must demonstrate that their proposed generic product's impurity profile is qualitatively and quantitatively similar to, or better than, the reference listed drug (RLD). A well-characterized, high-purity Impurity 4 standard enables accurate quantification of this impurity in both the RLD and the test product, facilitating the establishment of appropriate specification limits. Furthermore, the traceability of Impurity 4 to USP or EP pharmacopoeial standards strengthens the scientific foundation of the ANDA and reduces the likelihood of deficiency letters related to impurity control.

Application
Selection Property
Validation Focus
HPLC/UPLC Method Development
Distinct relative retention time for peak identification
System suitability and resolution verification
API Batch QC Release Testing
High-purity reference standard with traceable characterization
Impurity quantification at pharmacopoeial limit levels
Forced Degradation Studies
Process-related origin distinct from degradation pathways
Stability-indicating method specificity confirmation
ANDA Impurity Profiling Support
Comprehensive characterization package with orthogonal techniques
Comparative impurity profile documentation for regulatory review
Quote Request

Request a Quote for Imatinib Impurity 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.